sn-Glycerol 3-phosphate

Descripción general

Descripción

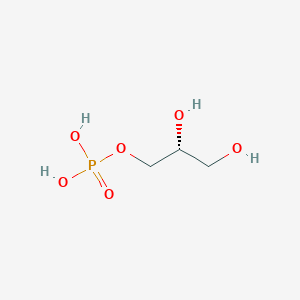

sn-Glicerol 3-fosfato: es un ion orgánico con la fórmula HOCH₂CH(OH)CH₂OPO₃²⁻. Es uno de los dos estereoisómeros del éster de ácido fosfórico dibásico (HOPO₃²⁻) y glicerol. Este compuesto es un componente crucial de los glicerofosfolípidos bacterianos y eucariotas . Desempeña un papel significativo en varias vías metabólicas, incluida la glucólisis y la biosíntesis de lípidos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Reducción de la dihidroxiacetona fosfato (DHAP): Este método implica la reducción de la DHAP, un intermedio en la glucólisis, catalizada por la glicerol-3-fosfato deshidrogenasa. La reacción es la siguiente: [ \text{DHAP} + \text{NAD(P)H} + \text{H}^+ \rightarrow \text{sn-Glicerol 3-fosfato} + \text{NAD(P)}^+ ]

Fosforilación de glicerol: El glicerol puede ser fosforilado por la glicerol cinasa para producir sn-glicerol 3-fosfato. Esta reacción es: [ \text{Glicerol} + \text{ATP} \rightarrow \text{sn-Glicerol 3-fosfato} + \text{ADP} ]

Métodos de producción industrial: La producción industrial a menudo involucra métodos enzimáticos debido a su especificidad y eficiencia. El uso de glicerol-3-fosfato deshidrogenasa y glicerol cinasa en biorreactores es común .

Análisis De Reacciones Químicas

Oxidation to Dihydroxyacetone Phosphate (DHAP)

G3P is oxidized by glycerol-3-phosphate dehydrogenases (GPDH) in mitochondria or cytosol:

-

Key enzymes :

Role in the Glycerol 3-Phosphate Shuttle

This shuttle transfers reducing equivalents from cytosolic NADH to mitochondrial FADH:

Critical in tissues like brain and skeletal muscle for rapid NAD regeneration .

sn-1 Acylation

Catalyzed by glycerol-3-phosphate acyltransferases (GPATs) :

-

Enzyme isoforms :

sn-2 Acylation

Certain plant GPATs (e.g., GPAT4/6) exhibit sn-2 acyltransferase activity , producing sn-2 lysophosphatidic acid (LPA) or monoacylglycerol (MAG):

Enzymatic Reactions in Bacteria

In Pseudomonas aeruginosa, G3P metabolism involves:

-

GlpD-catalyzed dehydrogenation :

Disruption of glpD increases oxidative stress sensitivity and reduces motility .

Inhibitors of G3P Metabolism

Small-molecule inhibitors target mitochondrial GPDH (mGPDH):

| Inhibitor | IC | Mechanism | Selectivity |

|---|---|---|---|

| iGP-1 | 1–15 µM | Mixed inhibition | Moderate |

| iGP-5 | 1–15 µM | Mixed inhibition | High |

Key Research Findings

-

Structural insights : E. coli GlpD (glycerol-3-phosphate dehydrogenase) adopts conformational states for substrate binding, with menadione as a ubiquinone analog .

-

Plant GPATs : Arabidopsis GPAT1 exhibits sn-2 acyltransferase activity for dicarboxylic acids, critical for cutin/suberin biosynthesis .

-

Toxicity : G3P accumulation in P. aeruginosa suppresses pyocyanin production and motility, highlighting its regulatory role .

Aplicaciones Científicas De Investigación

Lipid Biosynthesis

sn-Glycerol 3-phosphate serves as a precursor for the synthesis of glycerolipids, which are essential components of cellular membranes. The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of G3P to produce lysophosphatidic acid (LPA), a crucial intermediate in lipid metabolism.

Enzymatic Activity

- GPAT Enzymes : Different GPAT isoforms exist across various organisms, including plants and mammals. In plants, GPATs are involved in the biosynthesis of storage and membrane lipids, contributing to plant development and stress responses .

| Organism | GPAT Isoform | Function |

|---|---|---|

| Arabidopsis thaliana | GPAT1, GPAT4, GPAT5 | Involved in cutin and suberin biosynthesis |

| Escherichia coli | GlpT | G3P transport across the membrane |

| Mammals | GPAT2 | Regulation of lipid metabolism and energy balance |

Physiological Roles

The physiological roles of G3P extend beyond lipid synthesis. It plays a part in signaling pathways that regulate cell growth and differentiation. For instance, LPA derived from G3P is known to activate various signaling cascades that influence cellular responses to environmental stimuli .

Metabolic Engineering

This compound is increasingly utilized in metabolic engineering to enhance lipid production for biofuels and pharmaceuticals. By manipulating pathways involving G3P, researchers aim to increase the yield of valuable lipids.

Case Studies

- Microbial Production : In engineered strains of Pichia pastoris, G3P is used as a substrate to produce high-value fatty acids like ricinoleic acid, demonstrating the potential for sustainable lipid production .

- Lipid Accumulation : Studies have shown that overexpression of GPAT genes can lead to increased lipid accumulation in microbial systems, which is vital for biofuel production .

Therapeutic Applications

G3P has therapeutic implications due to its role in cellular metabolism and signaling.

Diabetes Research

Research indicates that G3P levels correlate with insulin sensitivity. Elevated G3P may interfere with insulin signaling pathways, making it a target for diabetes treatment strategies .

Cancer Research

G3P is also being studied for its role in cancer metabolism. It has been observed that cancer cells exhibit altered G3P metabolism, which supports their rapid growth and survival under stress conditions .

Industrial Applications

Beyond biological functions, this compound has industrial applications.

Food Industry

G3P is used as a food additive and preservative due to its ability to retain moisture and improve texture in food products.

Cosmetic Industry

In cosmetics, G3P serves as a humectant, helping to maintain skin hydration and improve product stability.

Mecanismo De Acción

El sn-glicerol 3-fosfato ejerce sus efectos principalmente a través de su papel en las vías metabólicas. Participa en el transporte de glicerofosfato, donde transfiere electrones del NADH a la cadena de transporte de electrones mitocondrial, facilitando la producción de ATP. También sirve como precursor para la síntesis de glicerolípidos, que son vitales para la integridad y función de la membrana celular .

Comparación Con Compuestos Similares

Compuestos similares:

Glicerol 1-fosfato: Otro estereoisómero del glicerol fosfato.

Glicerol 2-fosfato: Un isómero menos común.

Unicidad: El sn-glicerol 3-fosfato es único debido a su papel específico en el transporte de glicerofosfato y su participación en la síntesis de glicerolípidos. Su estereoquímica le permite participar en reacciones enzimáticas específicas que sus isómeros no pueden .

Actividad Biológica

sn-Glycerol 3-phosphate (G3P) is a crucial metabolite involved in various biological processes, including lipid metabolism, energy production, and signaling pathways. This article explores the biological activity of G3P, emphasizing its enzymatic roles, metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is a glycerol phosphate that serves as an essential intermediate in lipid biosynthesis and energy metabolism. It is produced from glycerol through the action of glycerol kinase or from dihydroxyacetone phosphate (DHAP) via the action of glycerol-3-phosphate dehydrogenase (GPDH). G3P plays a pivotal role in the synthesis of phospholipids and triglycerides, which are vital components of cellular membranes and energy storage.

Enzymatic Functions

-

Glycerol-3-Phosphate Dehydrogenases :

- Mitochondrial GPDH (mGPDH) : This enzyme catalyzes the oxidation of G3P to DHAP, linking lipid metabolism with the mitochondrial electron transport chain. It is crucial for maintaining cellular energy homeostasis and regulating reactive oxygen species (ROS) production .

- Cytosolic GPDH : This enzyme functions predominantly in the cytosol, converting DHAP back to G3P, thus playing a role in gluconeogenesis and lipid synthesis .

- This compound Acyltransferases (GPAT) :

Metabolic Pathways

This compound is integral to several metabolic pathways:

- Lipid Biosynthesis :

- Energy Production :

Case Study 1: Role in Cancer Metabolism

Recent studies have highlighted the role of G3P in cancer cell metabolism. Enhanced activity of mitochondrial GPDH has been associated with increased lipid oxidation and altered metabolic profiles in renal clear cell carcinoma cells. This suggests that targeting GPDH may provide therapeutic avenues for cancer treatment .

Case Study 2: Obesity and Insulin Resistance

Research indicates that elevated levels of cytosolic GPDH activity are linked to obesity and insulin resistance. In adipose tissues from obese individuals, increased glycerol-3-phosphate levels correlate with enhanced lipogenesis, contributing to fat accumulation .

Data Tables

| Enzyme | Function | Location |

|---|---|---|

| Mitochondrial GPDH | Oxidation of G3P to DHAP | Mitochondria |

| Cytosolic GPDH | Reduction of DHAP to G3P | Cytosol |

| This compound Acyltransferase (GPAT) | Acylation of G3P to produce LPA | Endoplasmic reticulum & mitochondria |

Propiedades

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048346 | |

| Record name | sn-Glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17989-41-2, 57-03-4 | |

| Record name | Glycerol 3-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17989-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-phosphate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sn-glycerol 3-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sn-Glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-PHOSPHATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370V52HE4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 104 °C | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sn-glycerol 3-phosphate and why is it important?

A: this compound (sn-glycerol-3P) is a key intermediate in several metabolic pathways, playing a critical role in both lipid and carbohydrate metabolism. It serves as a precursor for the biosynthesis of phospholipids, the building blocks of cell membranes, and triacylglycerols, a major form of energy storage. [, , , ] Additionally, it participates in the transport of reducing equivalents between cellular compartments. [, ]

Q2: How does this compound contribute to phospholipid biosynthesis?

A: this compound is acylated by acyl-CoA-sn-glycerol 3-phosphate O-acyltransferase (EC 2.3.1.15), also known as glycerol-3-phosphate acyltransferase, in a two-step process. The first step involves the acylation of this compound at the sn-1 position, primarily with saturated fatty acids like palmitate and stearate, to form lysophosphatidic acid (1-acyl-sn-glycerol 3-phosphate). The second step involves the acylation of lysophosphatidic acid at the sn-2 position, generally with unsaturated fatty acids like linoleate, to form phosphatidic acid (1,2-diacyl-sn-glycerol 3-phosphate). Phosphatidic acid is a key precursor for the synthesis of various phospholipids, including phosphatidylcholine and phosphatidylethanolamine, through the Kennedy pathway. [, , , , ]

Q3: What determines the fatty acid composition of phosphatidic acid?

A: The fatty acid composition of phosphatidic acid, and subsequently other phospholipids, is determined by the substrate specificity of the acyltransferases involved in its synthesis. [, , ] Different isoforms of glycerol-3-phosphate acyltransferase exhibit distinct fatty acid preferences, contributing to the diversity of phospholipid structures found in various tissues and organisms. For instance, in the developing cotyledons of safflower (Carthamus tinctorius L.) seeds, the sn-1 position of phosphatidic acid is predominantly esterified with saturated fatty acids, while the sn-2 position favors unsaturated fatty acids like linoleate. [] This non-random distribution of acyl groups is crucial for regulating the fluidity and function of cellular membranes.

Q4: Besides phospholipids, what other important lipids are synthesized from this compound?

A: this compound is a crucial precursor for triacylglycerol synthesis, a major energy reserve in many organisms. [, , ] Following the formation of phosphatidic acid, a specific phosphatase, phosphatidate phosphohydrolase, removes the phosphate group from phosphatidic acid, generating diacylglycerol. [, ] Diacylglycerol is then acylated by diacylglycerol acyltransferase, utilizing acyl-CoA as the acyl donor, to form triacylglycerol. []

Q5: How does this compound contribute to energy metabolism?

A: this compound participates in the transport of reducing equivalents, specifically NADH, generated during glycolysis in the cytosol, across the mitochondrial membrane for oxidative phosphorylation and ATP production. [, , ] This shuttle system, known as the glycerol-3-phosphate shuttle, involves the interconversion of dihydroxyacetone phosphate and this compound by two isoforms of glycerol-3-phosphate dehydrogenase: a cytosolic NAD+-dependent isoform and a mitochondrial FAD-linked isoform.

Q6: How is the this compound level regulated in cells?

A: The intracellular concentration of this compound is tightly regulated by the balance between its synthesis and utilization in various metabolic pathways. [, ] Enzymes like glycerol-3-phosphate dehydrogenase and glycerol-3-phosphate acyltransferase are subject to allosteric regulation by metabolites, such as this compound itself, fatty acyl-CoAs, and ATP, as well as hormonal control, which fine-tune this compound levels to meet cellular demands. [, , , ]

Q7: How does ethanol consumption affect this compound metabolism in the liver?

A: Ethanol metabolism in the liver leads to a significant increase in the NADH/NAD+ ratio, which in turn promotes the reduction of dihydroxyacetone phosphate to this compound, resulting in its accumulation. [, , , ] This increase in hepatic this compound levels can contribute to several metabolic disturbances associated with alcohol consumption, including fatty liver disease.

Q8: Are there any specific inhibitors of this compound metabolism?

A: Phenethyl alcohol has been shown to inhibit this compound acyltransferase, the enzyme responsible for the first step in phospholipid synthesis. [] This inhibition leads to a decrease in phospholipid production, highlighting the importance of this compound acylation for cell membrane biogenesis.

Q9: What is the role of this compound in microorganisms like E. coli?

A: Similar to mammalian cells, this compound is essential for phospholipid biosynthesis in bacteria like E. coli. [, , , , ] E. coli possesses a specific transport system for this compound uptake, highlighting its importance as a precursor molecule. [, ] Inhibition of this compound metabolism in E. coli can have significant consequences for cell growth and survival. [, ]

Q10: Are there any known diseases associated with defects in this compound metabolism?

A: While specific diseases directly linked to this compound metabolism are rare, genetic variations in genes encoding enzymes involved in its metabolism, such as AGPAT2, have been associated with altered lipid metabolism and disease susceptibility in humans. [] Further research is needed to fully elucidate the link between this compound metabolism and human diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.